Superior Potency Against a Key Antimicrobial Target (DXR Enzyme)
Gallocatechin gallate (GCG) demonstrates an order of magnitude greater potency as an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway and a validated antimicrobial target, compared to its epimer EGCG [1]. This represents a clear functional divergence from a closely related analog.
| Evidence Dimension | Inhibitory Activity (IC50) against DXR enzyme |
|---|---|
| Target Compound Data | IC50 = 27.5 μM |
| Comparator Or Baseline | Epigallocatechin gallate (EGCG), IC50 ≈ 210 μM |
| Quantified Difference | GCG is ~7.6-fold more potent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For researchers developing novel antimicrobials, this specific, high-potency activity makes GCG the superior starting point or tool compound for targeting the MEP pathway, a strategy that would not be viable with EGCG.
- [1] Hui, X., Liu, H., Tian, F. L., Li, F. F., Li, H., & Gao, W. Y. (2017). Antimicrobial mechanism of epigallocatechin gallate and gallocatechin gallate: They target 1-deoxy-D-xylulose 5-phosphate reductoisomerase, the key enzyme of the MEP terpenoid biosynthetic pathway. Archives of Biochemistry and Biophysics, 622, 1–8. View Source
